molecular formula C14H7Cl5N2O2 B12533170 2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide CAS No. 664985-37-9

2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide

Cat. No.: B12533170
CAS No.: 664985-37-9
M. Wt: 412.5 g/mol
InChI Key: OYRQZJLOLDUZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide is a chemical compound known for its unique structure and properties It is a member of the benzamide family, characterized by the presence of multiple chlorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2,3,5-trichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in an organic solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-N-[(3,4-dichlorophenyl)carbamoyl]benzamide
  • 2,6-Dichloro-N-[(2,4,6-trichlorophenyl)carbamoyl]benzamide
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide is unique due to its specific arrangement of chlorine atoms on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

664985-37-9

Molecular Formula

C14H7Cl5N2O2

Molecular Weight

412.5 g/mol

IUPAC Name

2,6-dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide

InChI

InChI=1S/C14H7Cl5N2O2/c15-6-4-9(18)12(19)10(5-6)20-14(23)21-13(22)11-7(16)2-1-3-8(11)17/h1-5H,(H2,20,21,22,23)

InChI Key

OYRQZJLOLDUZOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC2=C(C(=CC(=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.